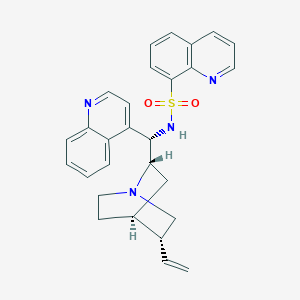

(S)-N-8-Quinolinesulfonyl-(quinolin-4-yl)(8-vinylquinuclidin-2-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-N-8-Quinolinesulfonyl-(quinolin-4-yl)(8-vinylquinuclidin-2-yl)methanamine is a complex organic compound that features a quinoline and quinuclidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-8-Quinolinesulfonyl-(quinolin-4-yl)(8-vinylquinuclidin-2-yl)methanamine typically involves multiple steps. One common method includes the Michael addition of ketones to vinyl sulfone, catalyzed by a chiral amine. For example, cyclohexanone can be added to a mixture of (S)-quinolin-4-yl((2S)-8-vinylquinuclidin-2-yl)methanamine, benzoic acid, and 1,1-bis(benzenesulfonyl)ethylene in anhydrous chloroform at 0°C .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(S)-N-8-Quinolinesulfonyl-(quinolin-4-yl)(8-vinylquinuclidin-2-yl)methanamine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

(S)-N-8-Quinolinesulfonyl-(quinolin-4-yl)(8-vinylquinuclidin-2-yl)methanamine has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a chiral catalyst in asymmetric synthesis.

Biology: It can be used to study enzyme interactions and as a probe in biochemical assays.

Industry: It may be used in the production of fine chemicals and as an intermediate in the synthesis of more complex molecules

Mechanism of Action

The mechanism of action of (S)-N-8-Quinolinesulfonyl-(quinolin-4-yl)(8-vinylquinuclidin-2-yl)methanamine involves its interaction with specific molecular targets. It may act on neurotransmitter receptors and transporters, similar to other quinoline derivatives. For example, it could interact with serotonin receptors, influencing neurotransmission and potentially exhibiting psychotropic effects .

Comparison with Similar Compounds

Similar Compounds

Quinine: An alkaloid with antimalarial properties.

Mefloquine: A synthetic derivative of quinine used to treat malaria.

Quinidine: An antiarrhythmic agent that blocks sodium channels

Uniqueness

(S)-N-8-Quinolinesulfonyl-(quinolin-4-yl)(8-vinylquinuclidin-2-yl)methanamine is unique due to its specific structural features, which combine a quinoline and quinuclidine moiety. This combination allows it to interact with a broader range of molecular targets and exhibit diverse biological activities.

Biological Activity

(S)-N-8-Quinolinesulfonyl-(quinolin-4-yl)(8-vinylquinuclidin-2-yl)methanamine, with CAS number 1440939-88-7, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on diverse research findings.

The compound has the following chemical properties:

- Molecular Formula : C28H28N4O2S

- Molecular Weight : 484.618 g/mol

- IUPAC Name : N-[(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]quinoline-8-sulfonamide

- SMILES : C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NS(=O)(=O)C5=CC=CC6=C5N=CC=C6 .

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinoline derivatives, including (S)-N-8-qunolinesulfonyl compounds. For instance, compounds in similar classes have shown promising results in inhibiting cancer cell proliferation.

-

In Vitro Studies :

- A study focusing on quinoline derivatives demonstrated significant cytotoxicity against various cancer cell lines, including MDA-MB231 and PC3, with IC50 values reported as low as 28 µM for certain analogs .

- The mechanism of action appears to involve the inhibition of heat shock protein 90 (Hsp90), which is crucial for the stability of several oncogenic proteins .

- Case Studies :

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have been pivotal in understanding how modifications to the quinoline structure affect biological activity:

- Variations in substituents on the quinoline ring and the quinuclidine moiety have been systematically evaluated to optimize potency and selectivity against cancer cell lines .

Comparative Biological Activity Table

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| (S)-N-8-QS-(Q4)-(8-VQ) | MDA-MB231 | 28 | Hsp90 Inhibition |

| 6BrCaQ | PC3 | 5–50 | Apoptosis Induction |

| 3b | MCF7 | Not reported | CDK1 Downregulation |

Properties

IUPAC Name |

N-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O2S/c1-2-19-18-32-16-13-21(19)17-25(32)28(23-12-15-29-24-10-4-3-9-22(23)24)31-35(33,34)26-11-5-7-20-8-6-14-30-27(20)26/h2-12,14-15,19,21,25,28,31H,1,13,16-18H2/t19-,21-,25-,28-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPQJTUCXSVJMB-YTVPYFAMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NS(=O)(=O)C5=CC=CC6=C5N=CC=C6 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=CC=NC4=CC=CC=C34)NS(=O)(=O)C5=CC=CC6=C5N=CC=C6 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.